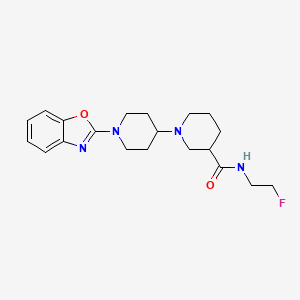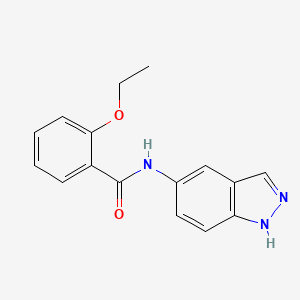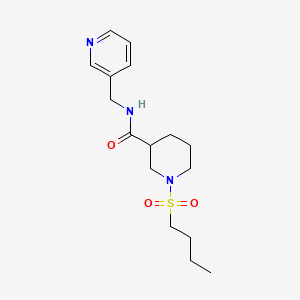
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide, also known as S-(+)-ketamine, is a chiral compound that belongs to the class of arylcyclohexylamines. It is a potent anesthetic and analgesic drug that has been used for many years in clinical settings. S-(+)-ketamine is an N-methyl-D-aspartate (NMDA) receptor antagonist that acts by blocking the activity of glutamate, an excitatory neurotransmitter in the brain.
作用机制
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine acts as an NMDA receptor antagonist, which means it blocks the activity of glutamate, an excitatory neurotransmitter in the brain. This results in a decrease in the activity of the NMDA receptor and a subsequent decrease in the release of other neurotransmitters, such as dopamine and serotonin. This mechanism of action is thought to be responsible for the analgesic and anesthetic effects of 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine.
Biochemical and Physiological Effects:
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to increase the activity of the mammalian target of rapamycin (mTOR), a protein that is involved in the regulation of cell growth and survival. In addition, 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine has been found to increase the production of new neurons in the hippocampus, a part of the brain that is involved in learning and memory.
实验室实验的优点和局限性
One advantage of using 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine in lab experiments is its potency and rapid onset of action. This allows for precise control of the experimental conditions and the ability to study the effects of the drug on specific neural circuits. However, one limitation of using 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine is its potential for abuse and addiction. Therefore, it is important to use caution when handling and administering the drug in laboratory settings.
未来方向
There are many future directions for the study of 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine. One area of research is the development of new drugs that target the NMDA receptor and have fewer side effects than 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine. Another area of research is the investigation of the role of 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, there is ongoing research into the mechanisms of action of 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine and its effects on the brain at the molecular and cellular level.
合成方法
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine can be synthesized by the reaction of 2-chloro-2-methylbutane with cyclohexanone in the presence of sodium hydroxide and a phase-transfer catalyst. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime, which is then reduced with sodium borohydride to produce 1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine.
科学研究应用
1-acetyl-N-(4-methylcyclohexyl)-4-piperidinecarboxamide(+)-ketamine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in the treatment of depression, post-traumatic stress disorder, and chronic pain. In addition, it has been used as an experimental tool to study the NMDA receptor and its role in various neurological disorders.
属性
IUPAC Name |
1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-11-3-5-14(6-4-11)16-15(19)13-7-9-17(10-8-13)12(2)18/h11,13-14H,3-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVVRXTXHCBUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-4-piperidinecarboxamide](/img/structure/B5463873.png)
![5-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5463910.png)
![1-methyl-4-[3-(propoxymethyl)-1-pyrrolidinyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5463914.png)
![4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B5463915.png)
![N,5-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5463918.png)

![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5463933.png)
![(3S*,4R*)-1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5463937.png)

![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B5463949.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5463958.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-ethoxyacetamide](/img/structure/B5463965.png)